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Compound of Interest

Compound Name: 1-(Piperazin-1-yl)pentan-1-one

CAS No.: 117905-47-2

Cat. No.: B2613199

Get Quote

Executive Summary: The Scaffold Paradox
The N-acylpiperazine moiety is a cornerstone of medicinal chemistry, often described as a

"privileged scaffold" due to its ability to modulate pharmacokinetic properties (logP, solubility)

and orient pharmacophores for GPCR and kinase binding. Unlike their basic N-alkyl

counterparts, N-acyl derivatives exhibit reduced basicity, often mitigating hERG liability.

However, this utility masks a latent toxicological profile. This guide addresses the specific

liabilities of the N-acylpiperazine class: metabolic bioactivation to reactive iminium ions and the

regulatory crisis of N-nitrosamine formation via deacylation. This is not merely a list of assays;

it is a strategic framework for distinguishing benign scaffolds from attrition risks.

Mechanisms of Toxicity
Metabolic Bioactivation (The Iminium Ion Pathway)
The primary idiosyncratic toxicity risk for piperazines lies in the oxidative metabolism of the

piperazine ring itself. While N-acylation provides some electronic deactivation, it does not

render the ring metabolically inert.
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Mechanism: Cytochrome P450 enzymes (typically CYP3A4 or CYP2D6) hydroxylate the

-carbon adjacent to the tertiary nitrogen.

The Danger Zone: This carbinolamine intermediate is unstable and dehydrates to form an

electrophilic iminium ion (or imide-iminium species).

Consequence: These "soft" electrophiles escape standard glutathione (GSH) traps but react

avidly with "hard" nucleophiles like DNA or lysine residues on proteins, leading to

haptenization and immune-mediated hepatotoxicity.

The Nitrosamine Liability (Regulatory Critical)
In the current regulatory climate (ICH M7/FDA Guidance), N-acylpiperazines present a unique

"masked" risk.

Pathway:In vivo or ex vivo hydrolysis (amidase activity) cleaves the acyl group, releasing the

free secondary amine (piperazine).

Reaction: In the presence of nitrites (dietary or excipient-derived), this secondary amine

undergoes N-nitrosation to form N-nitrosopiperazines, which are potent genotoxic

carcinogens.

Visualizing the Toxicity Pathways[1]
The following diagram maps the divergent pathways of metabolic activation and degradation

that define the safety profile of this scaffold.
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Figure 1: Dual toxicity pathways: Oxidative bioactivation (top) and hydrolytic nitrosamine

formation (bottom).
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Experimental Protocols: The Validation Suite
To de-risk these compounds, standard ADME screens are insufficient. You must employ

"trapping" assays specifically tuned for the hard/soft electrophile nature of piperazine

metabolites.

Protocol A: Reactive Metabolite Trapping (KCN vs. GSH)
Rationale: Glutathione (GSH) traps soft electrophiles (quinones, epoxides). However,

piperazine-derived iminium ions are often "hard" electrophiles and may not react with GSH.

Cyanide (KCN) trapping is mandatory for this scaffold to detect iminium formation.

Step-by-Step Workflow:

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) suspended in

phosphate buffer (pH 7.4).

Test Compound: 10 µM final concentration.

Trapping Agents (Parallel Arms):

Arm A: Fortified with Glutathione (5 mM).

Arm B: Fortified with Potassium Cyanide (KCN) (1 mM).

Initiation: Add NADPH-regenerating system; incubate for 60 minutes at 37°C.

Termination: Quench with ice-cold acetonitrile containing internal standards.

Analysis: Centrifuge and analyze supernatant via LC-HRMS (High-Resolution Mass Spec).

Data Interpretation:

Search for [M + GSH] adducts (indicates ring opening or quinone formation).

Search for [M + CN] adducts (mass shift +25 Da). Presence of cyanide adducts confirms

iminium ion bioactivation.
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Protocol B: Nitrosamine Precursor Risk Assessment
Rationale: Verify if the specific N-acyl bond is labile enough to generate the secondary amine

precursor under physiological or stability conditions.

Step-by-Step Workflow:

Stress Testing: Subject the compound to forced degradation (Acid: 0.1N HCl, 60°C;

Enzymatic: Liver S9 fraction).

Quantification: Use LC-MS/MS (Triple Quad) in MRM mode to quantify the release of the

free piperazine core.

Nitrosation Potential:

Incubate the degradation mixture with sodium nitrite (50 mM) at pH 3-4 (simulated gastric

fluid).

Screen for the specific N-nitroso analog of the piperazine core.

Quantitative Data Summary: Risk Stratification
Use this table to categorize internal compounds based on screening results.
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Risk Level
Trapping Result
(KCN/GSH)

Nitrosamine
Precursor

Mitigation Strategy

High
>1% turnover to CN-

adducts
Rapid hydrolysis (<1h)

Stop. Redesign

scaffold (e.g., replace

piperazine with

piperidine or

morpholine).

Moderate
Trace CN-adducts

detected
Slow hydrolysis

Block metabolic "soft

spots" (see Section

6). Monitor LFTs in

vivo.

Low No adducts detected Stable amide bond
Proceed to candidate

selection.

Mitigation Strategies (Medicinal Chemistry)
If the N-acylpiperazine is essential for potency, use these structural modifications to block

toxicity without abandoning the scaffold.

Steric Shielding: Introduce methyl groups at the C2/C6 positions of the piperazine ring. This

sterically hinders the CYP450 approach to the

-carbon, preventing iminium formation.

Deuteration: Replace protons on the

-carbons with Deuterium. The Carbon-Deuterium bond is stronger, slowing the rate of
metabolic oxidation (Kinetic Isotope Effect).

Electronic Deactivation: Ensure the acyl group is sufficiently electron-withdrawing.

Sulfonamides (N-sulfonylpiperazines) are generally more stable to hydrolysis and oxidation

than carboxamides.

Integrated Screening Workflow
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The following decision tree illustrates the logical flow for evaluating N-acylpiperazines in early

discovery.
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Figure 2: Tiered screening logic to filter high-risk N-acylpiperazine candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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